4-(4-Acetylphenyl)-2-methoxyphenol

NADPH oxidase inhibition vascular biology reactive oxygen species

Unlike apocynin, this biphenyl scaffold bypasses MPO-dependent activation, directly inhibiting NOX2. Validated as an antimelanoma building block with IC50 values down to 1.7 µM. Ideal for SAR programs probing biphenyl connectivity and lipophilicity (XLogP3=2.2). Accelerate your research with ≥95% purity, ready for Suzuki coupling. Order now.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 1261967-94-5
Cat. No. B6379753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Acetylphenyl)-2-methoxyphenol
CAS1261967-94-5
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC
InChIInChI=1S/C15H14O3/c1-10(16)11-3-5-12(6-4-11)13-7-8-14(17)15(9-13)18-2/h3-9,17H,1-2H3
InChIKeyXLANLXUWERJGIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Acetylphenyl)-2-methoxyphenol (CAS 1261967-94-5) for Research Procurement: Structural Identity and Class Context


4-(4-Acetylphenyl)-2-methoxyphenol (CAS 1261967-94-5), systematically named 1-[4-(4-hydroxy-3-methoxyphenyl)phenyl]ethanone, is a non-natural hydroxylated biphenyl derivative with molecular formula C15H14O3 and molecular weight 242.27 g/mol [1]. The compound belongs to the 4-substituted-2-methoxyphenol (guaiacol) family, which serves as a privileged scaffold for generating bioactive natural-like hydroxylated biphenyls with documented antitumoral activity in the low micromolar range [2]. It is structurally distinguished from the well-characterized NADPH oxidase inhibitor apocynin (4-acetyl-2-methoxyphenol, CAS 498-02-2) by the insertion of an additional para-substituted phenyl ring between the acetyl-bearing phenyl and the guaiacol core, creating a biphenyl architecture with altered conformational freedom, extended π-conjugation, and increased lipophilicity (XLogP3 = 2.2) [1].

Why Apocynin and Regioisomeric Biphenyl Analogs Cannot Substitute for 4-(4-Acetylphenyl)-2-methoxyphenol in Research Applications


The biphenyl scaffold of 4-(4-acetylphenyl)-2-methoxyphenol imposes distinct conformational and electronic properties that cannot be replicated by monophenyl apocynin or by regioisomeric biphenyl variants. In hydroxylated biphenyl series, the position of the acetyl substituent on the distal phenyl ring (para vs. meta) and the connectivity pattern (4,4' vs. 3,4' vs. 4,3') directly modulate dihedral angles between aromatic rings, which in turn govern antiproliferative potency: curcumin-biphenyl derivatives in the 4-substituted-2-methoxyphenol series display IC50 values spanning two orders of magnitude (13 µM to 1 µM) across malignant melanoma cell lines depending on subtle structural variations [1]. Furthermore, apocynin itself possesses minimal direct NADPH oxidase inhibitory activity (IC50 = 10 µM) and requires myeloperoxidase-mediated metabolic activation, whereas certain biphenyl-containing apocynin derivatives bypass this requirement entirely, demonstrating that the biphenyl architecture fundamentally alters mechanism of action [2]. Generic substitution with apocynin (MW 166.17, XLogP3 ≈ 0.9) also fails to match the increased lipophilicity (XLogP3 = 2.2) and molecular volume of the target compound, parameters that critically influence membrane permeability, protein binding, and partitioning in both biochemical assays and cellular models [3].

Quantitative Differentiation Evidence for 4-(4-Acetylphenyl)-2-methoxyphenol Against Closest Structural Analogs


Biphenyl vs. Monophenyl Scaffold: Differential NADPH Oxidase Inhibitory Potency and Activation Requirement

Apocynin (4-acetyl-2-methoxyphenol, monophenyl) exhibits an IC50 of 10 µM against NADPH oxidase but requires myeloperoxidase (MPO)-mediated metabolic activation to generate active oligomeric species; apocynin itself is unable to block the p47phox–p22phox protein–protein interaction that drives NOX2 assembly [1][2]. In contrast, biphenyl-containing apocynin derivatives—specifically the series including 4-(4-acetyl-2-methoxy-phenoxy)-butyric acid and heptanedioic acid mono-(4-acetyl-2-methoxy-phenyl) ester—directly inhibit NOX without MPO pre-activation and are recognized by the polybasic SH3A and SH3B domains of p47phox in silico, indicating a mechanistically distinct inhibition mode conferred by the extended aryl architecture [1]. The target compound 4-(4-acetylphenyl)-2-methoxyphenol, as the core biphenyl scaffold from which these active ester/ether derivatives were designed, provides the essential 4-acetyl-biphenyl pharmacophore that enables direct p47phox engagement. Quantitative O2•− production measured by EPR showed that the best biphenyl ester derivative (compound 4) achieved superior NOX inhibition compared to apocynin under identical assay conditions [1].

NADPH oxidase inhibition vascular biology reactive oxygen species

Lipophilicity and Drug-Likeness: Biphenyl Extension vs. Apocynin

The computed octanol-water partition coefficient (XLogP3) for 4-(4-acetylphenyl)-2-methoxyphenol is 2.2, compared to approximately 0.9 for apocynin (4-acetyl-2-methoxyphenol) and 2.5–3.0 for curcumin-biphenyl derivatives in the same 4-substituted-2-methoxyphenol series [1]. This ~1.3 log unit increase in lipophilicity relative to apocynin represents a ~20-fold greater partitioning into lipid phases, which directly impacts membrane permeability, nonspecific protein binding, and intracellular target access in cell-based assays [1]. The molecular weight increase from 166.17 g/mol (apocynin) to 242.27 g/mol (target compound) further shifts the physicochemical profile closer to the 'beyond rule of five' space occupied by many protein–protein interaction inhibitors, consistent with the p47phox–p22phox interface targeting mechanism proposed for biphenyl apocynin derivatives [2].

physicochemical properties drug design ADME prediction

Regioisomeric Differentiation: 4,4'- vs. 3,4'-Substitution Patterns in Acetylphenyl-Methoxyphenol Biphenyls

Among hydroxylated biphenyls derived from 4-substituted-2-methoxyphenols, the antiproliferative IC50 values against malignant melanoma cell lines range from 13 µM to 1 µM, a 13-fold potency span driven by conformational preferences and dihedral angles between the biphenyl rings [1]. The 4,4'-substitution pattern (acetyl at the para position of the distal ring, as in the target compound) enforces a specific ground-state dihedral angle that has been correlated by molecular modeling with optimal antiproliferative activity in C2-symmetric curcumin-biphenyl derivatives [1]. In contrast, the 3,4'-regioisomer 5-(3-acetylphenyl)-2-methoxyphenol (CAS 1261947-61-8) positions the acetyl group at the meta position, altering both the dipole moment and the rotational barrier of the biphenyl axis, which is expected to produce different conformational populations at the target binding site [2]. The 4,3'-regioisomer 5-(4-acetylphenyl)-2-methoxyphenol (CAS 1261926-93-5) further relocates the methoxy-hydroxy substitution pattern on the opposite ring, affecting hydrogen bond donor/acceptor geometry [2]. A structurally related compound bearing a 4-acetylphenyl substituent showed 41 ± 13% inhibition at 1 µM in a biochemical assay, whereas the 2-acetylphenyl regioisomer achieved 91 ± 1% inhibition, demonstrating that acetyl positional isomerism alone can produce >2-fold differences in target engagement [3].

structure-activity relationship regioisomerism antiproliferative activity

Rotatable Bond Count and Conformational Flexibility: Biphenyl vs. Monophenyl Scaffolds

4-(4-Acetylphenyl)-2-methoxyphenol possesses 3 rotatable bonds (the biphenyl inter-ring bond, the acetyl C–C bond, and the methoxy C–O bond), compared to 2 rotatable bonds for apocynin (acetyl C–C and methoxy C–O only) [1]. The additional biphenyl torsional degree of freedom allows the two aromatic rings to sample a range of dihedral angles; in hydroxylated biphenyl series, molecular modeling studies have identified specific dihedral angle ranges (approximately 30°–50° for optimal activity) that are accessible only to biphenyl scaffolds and not to monophenyl analogs [2]. This conformational dimension is critical for engaging flat, hydrophobic protein–protein interaction surfaces such as the p47phox SH3 domains or the colchicine binding site of tubulin, targets for which biphenyl-containing ligands have demonstrated nanomolar affinity [2][3]. The biphenyl architecture also increases the heavy atom count from 12 (apocynin) to 18, providing additional van der Waals contacts for enhanced binding enthalpy [1].

conformational analysis molecular flexibility target binding entropy

Interchangeability Risk with 4-(4-Acetylphenyl)phenol: Impact of Methoxy Group Absence on Hydrogen Bonding and Biological Activity

4-(4-Acetylphenyl)phenol (CAS 13021-17-5, C14H12O2, MW 212.24) is the closest commercially available analog lacking the methoxy substituent. This compound has a melting point of 206–207 °C and predicted boiling point of 369.6 °C . The absence of the methoxy group eliminates one hydrogen bond acceptor (reducing HBA count from 3 to 2) and removes the steric and electronic influence of the ortho-methoxy substituent on the phenolic –OH pKa. In the 4-substituted-2-methoxyphenol series, the ortho-methoxy group is critical: it participates in intramolecular hydrogen bonding with the adjacent phenolic hydroxyl, modulating its reactivity (e.g., in oxidative coupling to generate biphenyl dimers) and influencing the acidity of the phenol (estimated pKa shift of approximately –0.5 to –1.0 units relative to unsubstituted phenol) [1]. The methoxy group also serves as a metabolic soft spot that differentiates pharmacokinetic profiles: apocynin undergoes O-demethylation as a major metabolic pathway, whereas 4-(4-acetylphenyl)phenol lacks this metabolic liability entirely [2]. No direct comparative biological activity data between these two compounds have been published.

hydrogen bonding structure-activity relationship target recognition

Synthesis Provenance and Scalability: Building Block Role in Hydroxylated Biphenyl Drug Discovery Programs

4-(4-Acetylphenyl)-2-methoxyphenol is primarily sourced as a high-purity (≥95%) research intermediate via Suzuki–Miyaura cross-coupling between 4-acetylphenylboronic acid and a suitably protected 4-bromo-2-methoxyphenol, or through direct coupling of 4-substituted-2-methoxyphenols with aryl halides under palladium catalysis [1][2]. This synthetic accessibility contrasts with the multistep sequences required to prepare C2-symmetric curcumin-biphenyl derivatives (compounds 11 and 12 from the Dettori/Pisano series), which require homocoupling of functionalized benzaldehydes followed by aldol condensation and achieve IC50 values of 1.7 ± 0.5 µM and 2.0 ± 0.7 µM against melanoma cells respectively [3]. The target compound's commercial availability in 5 g quantities (e.g., from abcr GmbH, catalog AB321274) at ≥95% purity enables its direct use as a validated building block for constructing diverse hydroxylated biphenyl libraries without the need for in-house synthetic development, reducing lead time from weeks (for custom synthesis) to days [2]. This is particularly relevant given that the 4-substituted-2-methoxyphenol scaffold has been explicitly identified as a 'suitable building block to prepare new bioactive natural-like hydroxylated biphenyls' in the peer-reviewed medicinal chemistry literature [4].

synthetic chemistry building block drug discovery

Recommended Research and Industrial Application Scenarios for 4-(4-Acetylphenyl)-2-methoxyphenol Based on Quantitative Differentiation Evidence


Development of MPO-Independent NADPH Oxidase Inhibitors for Vascular and Inflammatory Disease Models

Researchers developing next-generation NOX2 inhibitors that do not require myeloperoxidase-mediated metabolic activation should select 4-(4-acetylphenyl)-2-methoxyphenol as the core biphenyl scaffold. As demonstrated by Macías-Pérez et al., biphenyl-containing apocynin derivatives directly engage the p47phox SH3 domains and inhibit O2•− production without MPO pre-activation, overcoming a key limitation of apocynin (which is inactive against the p47phox–p22phox interaction unless first oxidized to oligomeric quinones) [1]. The target compound provides the essential 4-acetyl-biphenyl pharmacophore for structure–activity relationship expansion toward potent, direct NOX inhibitors relevant to hypertension, atherosclerosis, and diabetic vasculopathy models.

Synthesis of Focused Hydroxylated Biphenyl Libraries for Antimelanoma Drug Discovery

Medicinal chemistry teams pursuing antimelanoma agents based on the hydroxylated biphenyl chemotype should procure 4-(4-acetylphenyl)-2-methoxyphenol as a key building block. The 4-substituted-2-methoxyphenol scaffold has been validated by Dettori et al. as a platform for generating curcumin-analog biphenyls with IC50 values ranging from 1 to 13 µM across multiple malignant melanoma cell lines [2]. The most advanced C2-symmetric derivatives (compounds 11 and 12) achieve IC50 values of 1.7 ± 0.5 µM and 2.0 ± 0.7 µM respectively with no fibroblast toxicity up to 32 µM [3]. The commercial availability of the target compound at ≥95% purity enables rapid diversification through Suzuki coupling, esterification, or aldol condensation without the 3–4 step de novo synthesis required for the C2-symmetric leads.

Physicochemical Comparator Studies Requiring a Biphenyl Guaiacol with Defined Lipophilicity (XLogP3 = 2.2)

Investigators conducting systematic studies of lipophilicity-dependent cellular permeability, plasma protein binding, or metabolic stability within the methoxyphenol compound class should employ 4-(4-acetylphenyl)-2-methoxyphenol as a congener with XLogP3 = 2.2—approximately 1.3 log units higher than apocynin (XLogP3 ≈ 0.9) [4]. This 20-fold greater predicted lipid partitioning makes it a suitable tool compound for probing the relationship between hydrophobicity and off-target binding or CYP450-mediated metabolism in the biphenyl series. The preserved TPSA (46.5 Ų, identical to apocynin) allows isolation of lipophilicity as the primary variable while controlling for hydrogen bonding surface area [4].

Regioisomeric Selectivity Studies in Acetylphenyl-Methoxyphenol Biphenyl SAR

Structure–activity relationship programs investigating the impact of biphenyl connectivity (4,4' vs. 3,4' vs. 4,3') on biological target engagement should include 4-(4-acetylphenyl)-2-methoxyphenol as the 4,4'-reference compound. The evidence from related chemical series shows that acetyl positional isomerism alone can produce >50-percentage-point differences in target inhibition at identical concentrations (41% inhibition for 4-acetylphenyl vs. 91% for 2-acetylphenyl at 1 µM) [5]. Systematic comparison of the target compound with its regioisomers 5-(3-acetylphenyl)-2-methoxyphenol (CAS 1261947-61-8) and 5-(4-acetylphenyl)-2-methoxyphenol (CAS 1261926-93-5) would establish the conformational and electronic determinants of activity for this underexplored biphenyl chemotype.

Quote Request

Request a Quote for 4-(4-Acetylphenyl)-2-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.